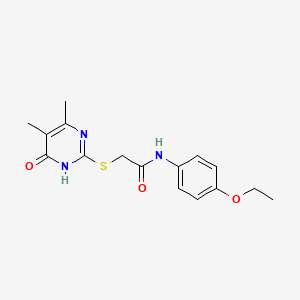
Methyl 3-amino-5,7-dimethyladamantane-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-amino-5,7-dimethyladamantane-1-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1347921-60-1 . It has a molecular weight of 273.8 . The IUPAC name of this compound is methyl (1r,3s,5R,7S)-3-amino-5,7-dimethyladamantane-1-carboxylate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H23NO2.ClH/c1-11-4-12(2)6-13(5-11,10(16)17-3)9-14(15,7-11)8-12;/h4-9,15H2,1-3H3;1H . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Electrochemical Synthesis
The electrochemical synthesis of Methyl 3-amino-5,7-dimethyladamantane-1-carboxylate hydrochloride plays a critical role in the production of key intermediates for the synthesis of trifluoroamantadine. This process involves the electrochemical fluorination of methyl adamantane-1-carboxylate in specific ionic liquid media, signifying its importance in the pharmaceutical synthesis sector (Monoi & Hara, 2012).
Structural Characterization and Synthesis
Organotin(IV) complexes, featuring amino acetate functionalized Schiff bases, have been synthesized and characterized, showcasing their potential as anticancer drugs. These complexes were formed through reactions with specific ligands, resulting in structures adopting trigonal bipyramidal configurations. This demonstrates the compound's significance in medicinal chemistry and its potential application in cancer treatment (Basu Baul et al., 2009).
Pharmacological Applications
The molecule has been investigated for its potential in treating iron overload diseases. Specifically, conjugates of Desferrioxamine B (DFOB) with adamantane derivatives, including 3,5-dimethyladamantane-1-carboxylic acid, have been synthesized. These conjugates exhibited an enhanced ability to mobilize intracellular iron compared to DFOB alone, suggesting their therapeutic potential in managing iron overload conditions (Liu et al., 2010).
Alzheimer's Disease Treatment
Methyl 3-amino-5,7-dimethyladamantane-1-carboxylate hydrochloride is structurally related to memantine, an NMDA receptor antagonist used in treating Alzheimer's disease. Research has focused on synthesizing and optimizing memantine and its derivatives, demonstrating the compound's relevance in neuropharmacology and its potential in improving therapeutic outcomes for Alzheimer's disease (Vu et al., 2023).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also provided, including recommendations for handling and storage, first aid measures, and disposal .
properties
IUPAC Name |
methyl 3-amino-5,7-dimethyladamantane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2.ClH/c1-11-4-12(2)6-13(5-11,10(16)17-3)9-14(15,7-11)8-12;/h4-9,15H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFZZIYXIUHLAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)N)C(=O)OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-5,7-dimethyladamantane-1-carboxylate hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-5-bromobenzoic acid](/img/structure/B2471932.png)
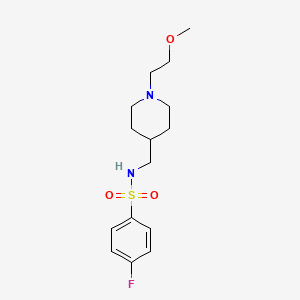
![(3E)-3-[(2-fluorophenyl)methylidene]chromen-4-one](/img/structure/B2471938.png)
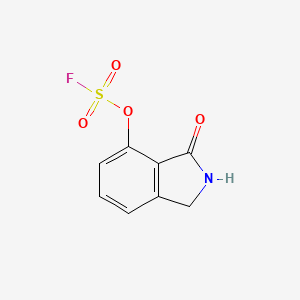
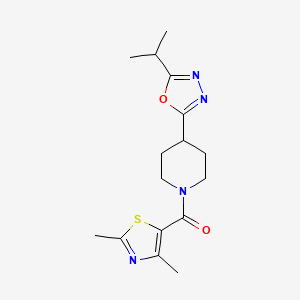
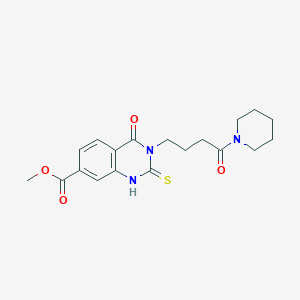
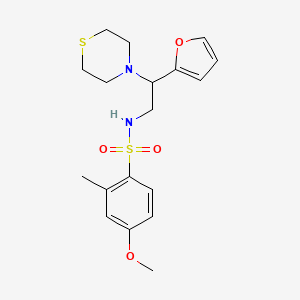
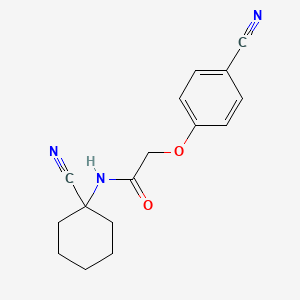
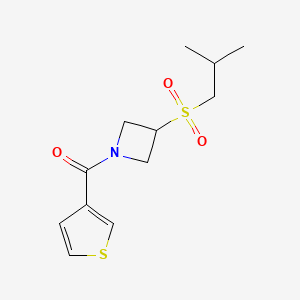
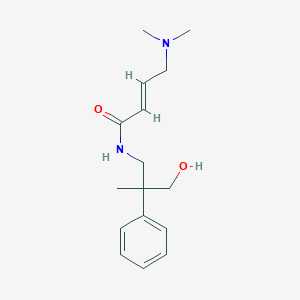
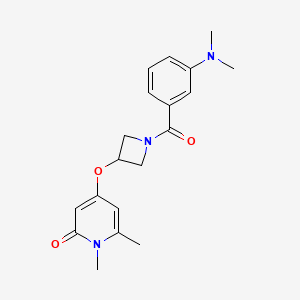
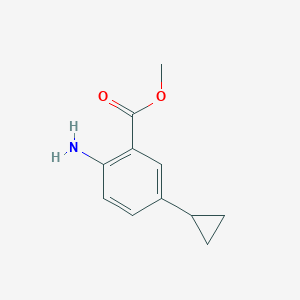
![2-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2471954.png)
